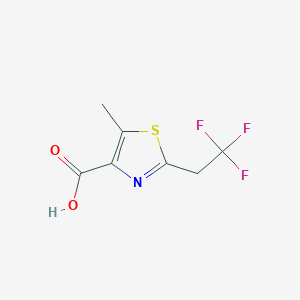![molecular formula C20H23ClN2O3S B2798426 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide CAS No. 946298-44-8](/img/structure/B2798426.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzenesulfonyl group attached to it, which is a functional group consisting of a sulfonyl group attached to a phenyl ring . The presence of these groups could potentially give this compound various chemical properties and reactivities.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzenesulfonyl group might undergo reactions typical of sulfonyl compounds, such as substitution reactions with amines .Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis for Antimicrobial Use : Some derivatives of quinoline clubbed with sulfonamide moiety, closely related to the compound , have been synthesized for use as antimicrobial agents. These compounds showed significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Anticancer Research
- Synthesis for Anticancer Activity : Research has been conducted on the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives, indicating potential anticancer properties. Some derivatives exhibited interesting cytotoxic activity compared with known drugs (Arzneimittel-Forschung (Drug Research), 2008). Another study in 2020 found that similar compounds exhibited remarkable cytotoxic activity against various human cancer cell lines, suggesting their role as promising anticancer agents (Bioorganic chemistry, 2020).
Chemical Synthesis and Structural Analysis
- Molecular Structure Analysis : Studies focusing on the synthesis of related benzenesulfonamide derivatives and their molecular structure analysis have been conducted, providing insights into their chemical properties and potential applications (European Journal of Inorganic Chemistry, 2013).
Miscellaneous Applications
- Fluorescent Probe Design : Research has been done on designing a fluorescent probe for Zn2+, using a compound structurally related to the one . This could have implications in cell biology and chemistry (Inorganic chemistry, 2010).
- NFkappaB Pathway Regulation : N-(quinolin-8-yl)benzenesulfonamides have been identified as agents capable of down-regulating the NFkappaB pathway, which is significant in immunology and cancer research (Bioorganic & medicinal chemistry letters, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-11-10-15-7-6-12-23(18(15)13-16)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPFWVPYVUJBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

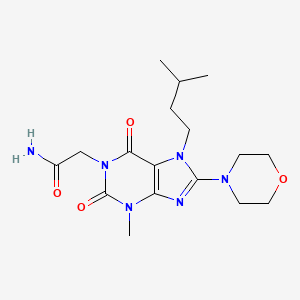

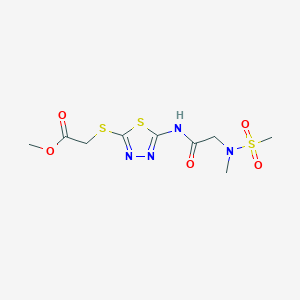
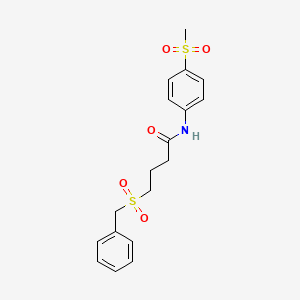
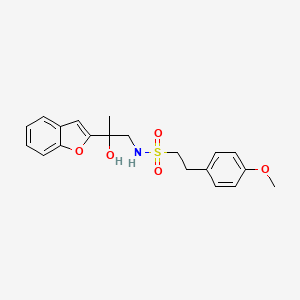
![5-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)
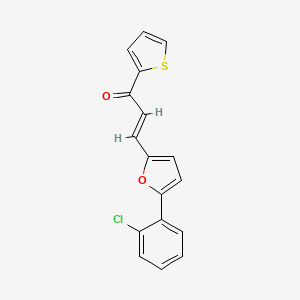
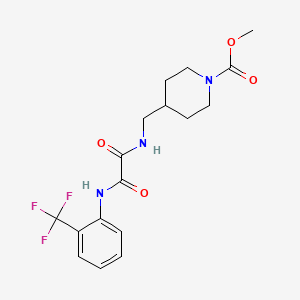
![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)


